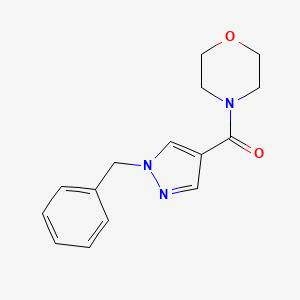
(1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated at the first position using benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Morpholin-4-ylmethanone Group: The final step involves the reaction of the benzylated pyrazole with morpholine and a suitable acylating agent, such as acetic anhydride, to introduce the morpholin-4-ylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the morpholin-4-ylmethanone moiety, potentially converting it to an alcohol.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Applications De Recherche Scientifique
(1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The benzyl and morpholin-4-ylmethanone groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparaison Avec Des Composés Similaires
1-Benzylpyrazole: Lacks the morpholin-4-ylmethanone group, making it less versatile in terms of chemical reactivity and biological activity.
4-Morpholinylpyrazole: Lacks the benzyl group, which may reduce its binding affinity to certain targets.
1-Benzyl-3-methylpyrazole: Similar structure but with a methyl group instead of the morpholin-4-ylmethanone group, leading to different chemical and biological properties.
Uniqueness: (1-Benzylpyrazol-4-yl)-morpholin-4-ylmethanone is unique due to the presence of both the benzyl and morpholin-4-ylmethanone groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
(1-benzylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-6-8-20-9-7-17)14-10-16-18(12-14)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZDLROKDQVJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

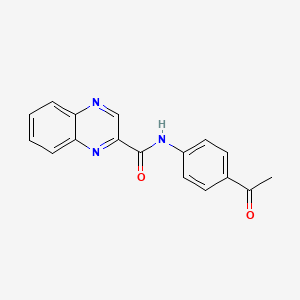
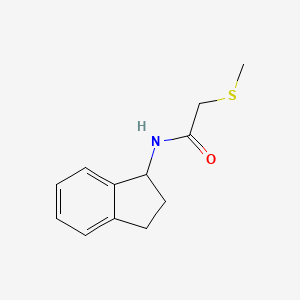
![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7523441.png)
![3-[[(3-Bromo-4-methoxyphenyl)methylamino]methyl]benzamide](/img/structure/B7523447.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7523450.png)
![2-[benzyl(propan-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7523453.png)
![5-ethyl-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7523461.png)
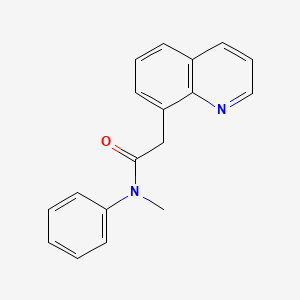
![4-cyano-N-[3-(2-thiophen-2-ylethynyl)phenyl]benzenesulfonamide](/img/structure/B7523474.png)

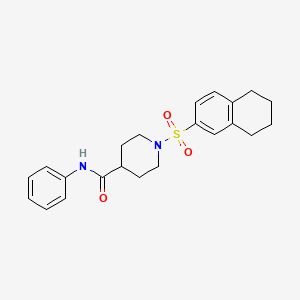
![N-tert-butyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7523513.png)
![1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7523515.png)
